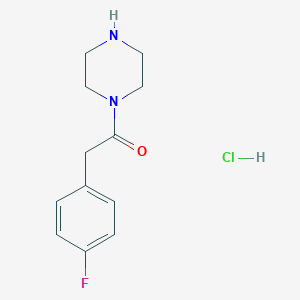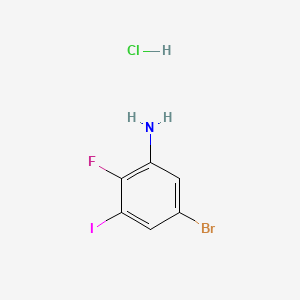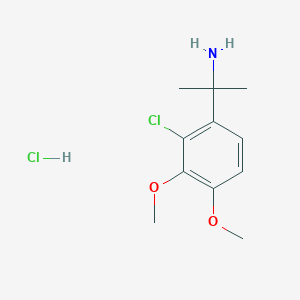
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other sulfonyl-containing compounds. Its structure includes a tert-butoxy group, which provides steric hindrance and influences its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(tert-butoxy)ethoxy)ethanol with chlorosulfonic acid. The reaction proceeds as follows:
Starting Material: 2-(2-(Tert-butoxy)ethoxy)ethanol
Reagent: Chlorosulfonic acid (HSO₃Cl)
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.
The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom of chlorosulfonic acid, followed by the elimination of hydrogen chloride to form the sulfonyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: Although less common, reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions are typically carried out in aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of sulfonamide-based inhibitors, which are important in the study of enzyme function and inhibition.
Medicine: Utilized in the development of pharmaceuticals, particularly those involving sulfonamide moieties, which are known for their antibacterial and diuretic properties.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism by which 2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming strong sulfonyl linkages, which can alter the biological activity, solubility, and stability of the target compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the bulky tert-butoxy group.
Benzenesulfonyl Chloride: Contains an aromatic ring, which influences its reactivity and applications.
Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing trifluoromethyl group, which enhances its reactivity.
Uniqueness
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the tert-butoxy group, which provides steric hindrance and can influence the selectivity and outcome of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Eigenschaften
Molekularformel |
C8H17ClO4S |
|---|---|
Molekulargewicht |
244.74 g/mol |
IUPAC-Name |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-8(2,3)13-5-4-12-6-7-14(9,10)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
LJCUXGIEFWKDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)


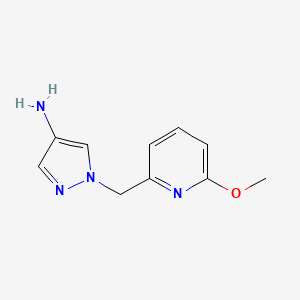
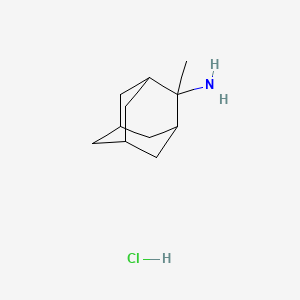
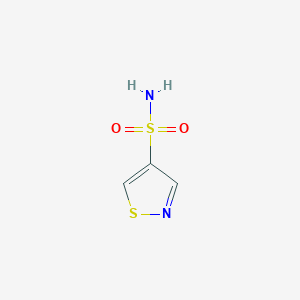
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
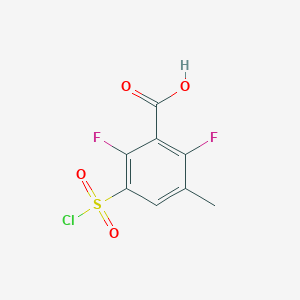
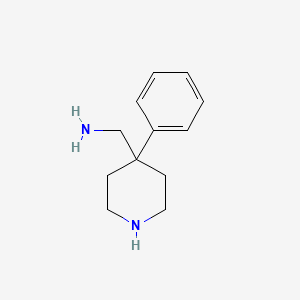
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
